molecular formula C15H17ClN2O3 B3002325 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide CAS No. 951962-17-7

5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide

Cat. No.: B3002325
CAS No.: 951962-17-7
M. Wt: 308.76
InChI Key: NPXMZKVVJSCGBZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide (CAS 951962-17-7) is a synthetic organic compound with the molecular formula C15H17ClN2O3 and a molecular weight of 308.76 g/mol . This compound features a benzofuran core, a privileged structure in medicinal chemistry, which is substituted at the 5-position with a chlorine atom and at the 2-position with a carboxamide linker connected to a 2-morpholinoethyl chain . The morpholine ring is a common pharmacophore known to influence the physicochemical properties and biological activity of molecules. Benzofuran scaffolds are extensively investigated in scientific research for their diverse pharmacological potential. Recent studies highlight that benzofuran derivatives, particularly those with morpholino substitutions, are being explored as potential anticancer agents . Some benzofuran-based molecules have been reported to exhibit potent inhibitory activity against specific cancer cell lines and are known to function through mechanisms such as the inhibition of VEGFR-2, a key receptor in the angiogenesis process . This makes the benzofuran scaffold a valuable template for developing novel therapeutic agents in oncology research. This product is intended for research applications as a chemical reference standard or as a building block for the synthesis and discovery of new biologically active molecules. It is supplied for Laboratory Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-12-1-2-13-11(9-12)10-14(21-13)15(19)17-3-4-18-5-7-20-8-6-18/h1-2,9-10H,3-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXMZKVVJSCGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Amidation: The final step involves the reaction of the chlorinated benzofuran with 2-morpholinoethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential as an antibacterial and antiviral agent.

    Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of glycogen phosphorylase, affecting glucose metabolism .

Comparison with Similar Compounds

Role of the Morpholinoethyl Group

The 2-morpholinoethyl side chain (as in 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide and 4.169) is associated with enhanced solubility and membrane permeability compared to bulkier aromatic amines (e.g., phenethyl-piperidine in ). This moiety is frequently utilized in kinase inhibitors and G-quadruplex binders due to its ability to form hydrogen bonds and cation-π interactions .

Substituent Effects at the 5-Position

  • Chlorinated analogs are common in anticancer agents (e.g., chlorambucil) .
  • Amino (NH₂): The 5-amino derivative (4.169) serves as a precursor for further functionalization (e.g., bromination or cross-coupling reactions), enabling diversification for structure-activity relationship (SAR) studies .
  • Nitro (NO₂): Nitro groups are often reduced to amines for downstream applications, as seen in the synthesis of 5-amino derivatives .

Biological Activity

5-Chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is a benzofuran derivative characterized by the following structural features:

  • A benzofuran ring , which is known for various biological activities.
  • A morpholinoethyl group , which may enhance solubility and bioavailability.
  • A chloro substituent at the 5-position, potentially influencing its reactivity and interaction with biological targets.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism, which could have implications for metabolic disorders. Additionally, benzofuran derivatives are known to exhibit a range of activities including antibacterial, antiviral, and anti-tumor effects .

Antibacterial and Antiviral Properties

Research indicates that benzofuran derivatives often possess significant antibacterial and antiviral properties. For instance, compounds similar to this compound have been investigated for their potential to inhibit bacterial growth and viral replication .

Anti-tumor Activity

Several studies have highlighted the anti-tumor potential of benzofuran derivatives. The compound is being explored for its efficacy against various cancer cell lines. For example, it has been noted that certain benzofuran derivatives can inhibit cell growth in leukemia and solid tumors . The unique substitution pattern in this compound may contribute to enhanced potency compared to other derivatives.

Case Studies

  • Neuroprotective Effects : A related study on benzofuran derivatives demonstrated neuroprotective effects against excitotoxicity in neuronal cells. Compounds exhibiting similar structures showed significant protection against NMDA-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzofuran derivatives indicates that specific substitutions at various positions can significantly affect their biological potency. For example, methyl or hydroxyl substitutions at certain positions have been associated with enhanced neuroprotective activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBenzofuran core with chloro and morpholinoethyl groupsAntibacterial, antiviral, anti-tumor
5-chloro-N-phenyl-1H-indole-2-carboxamideIndole core with chloro substituentVaries; generally lower potency than benzofurans
Benzothiophene DerivativesSulfur atom replacing oxygen in the ringDifferent pharmacological profiles; often less potent against certain cancer types

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